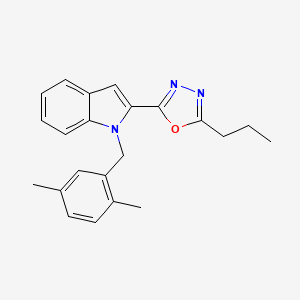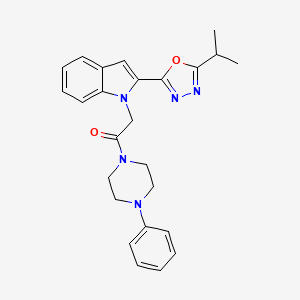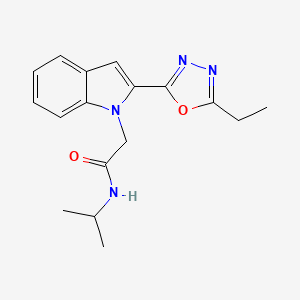
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide
Vue d'ensemble
Description
The compound is a complex organic molecule that contains an indole group, an oxadiazole group, and an acetamide group. The presence of these functional groups suggests that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, an oxadiazole ring, and an acetamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole, oxadiazole, and acetamide groups. For example, the indole group might undergo electrophilic substitution at the C3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may be a potential anticancer agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved activity and selectivity.
Mécanisme D'action
Target of Action
The primary target of this compound, also known as 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide or F2227-0306, is acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine, which plays a significant role in memory and cognition .
Mode of Action
The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. The increased acetylcholine concentration can lead to prolonged muscle contractions and enhanced communication between nerve cells. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where cholinergic function is compromised .
Result of Action
The molecular effect of this compound’s action is the increased availability of acetylcholine in the synaptic cleft. On a cellular level, this can lead to enhanced neuronal communication and potentially improved cognitive function .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide in lab experiments is its unique structure and potential biological activity, which may lead to the discovery of new drugs and treatments. However, there are also limitations to using this compound, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many future directions for research on 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide, including further studies on its mechanism of action, potential side effects, and therapeutic applications. Additionally, this compound may be used as a lead compound for the development of new drugs with improved activity and selectivity. Further studies may also explore the potential use of this compound in combination with other drugs or treatments for enhanced therapeutic effects.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique biological activity and may be a potential treatment for various diseases, including neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential therapeutic applications.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
For instance, some oxadiazole derivatives have shown inhibitory effects against enzymes like acetylcholinesterase .
Cellular Effects
Other oxadiazole derivatives have shown significant anti-COVID-19 activities, exhibiting high inhibitory binding affinities with most of the docked SARS-CoV-2/human proteins .
Molecular Mechanism
Other oxadiazole derivatives have been found to exhibit inhibitory binding affinities with most of the docked SARS-CoV-2/human proteins .
Propriétés
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-4-16-19-20-17(23-16)14-9-12-7-5-6-8-13(12)21(14)10-15(22)18-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMXXVLRGJFIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3311215.png)
![Ethyl 4-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-3-oxobutanoate](/img/structure/B3311223.png)
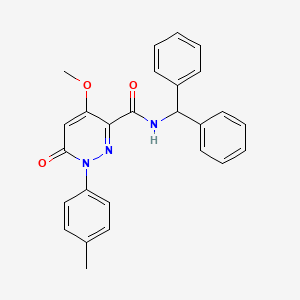
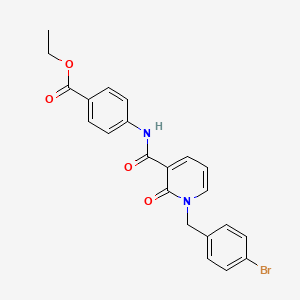
![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3311290.png)

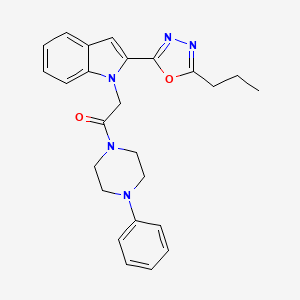
![N-phenyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311311.png)
![N-(2,3-dimethylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311314.png)
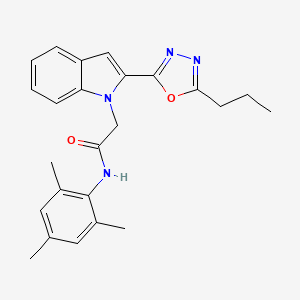
![N-(3,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311330.png)
![N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311331.png)
